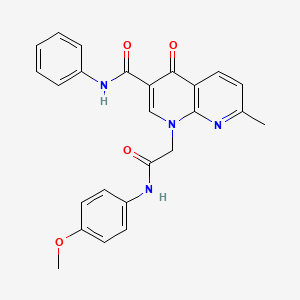

1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

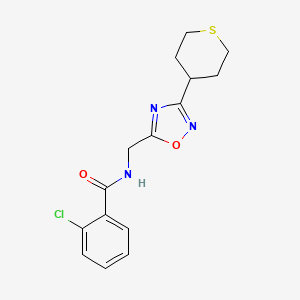

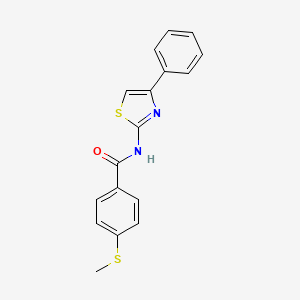

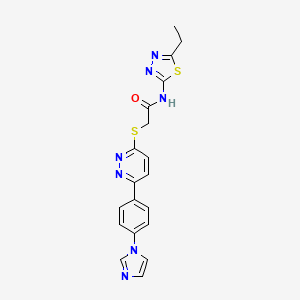

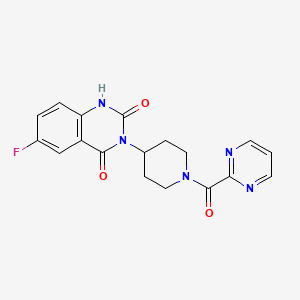

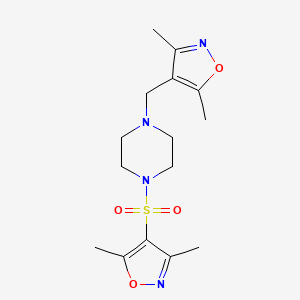

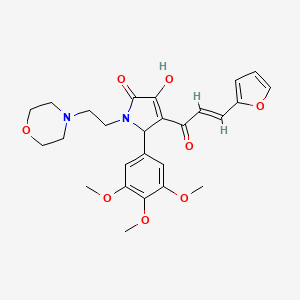

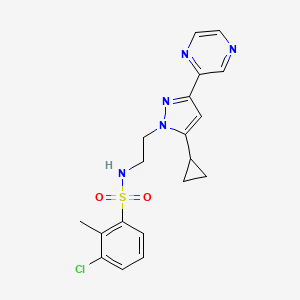

This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the naphthyridine ring, followed by the introduction of the amide and methoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is a rigid, planar structure, while the amide and methoxyphenyl groups could potentially rotate around their respective bonds, giving the molecule a certain degree of flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Novel Heterocyclic Systems

Research has explored the chemical transformations of related naphthyridine derivatives, leading to the synthesis of novel heterocyclic systems. For instance, the compound 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent Hofmann rearrangement and subsequent reactions to yield new heterocycles like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one. These transformations showcase the compound's utility in generating new molecular entities with potential applications in materials science and pharmaceuticals (Deady & Devine, 2006).

Antimicrobial Agents

The structural analogues of naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. One study focused on pyridonecarboxylic acids as antibacterial agents, synthesizing compounds with substituted cyclic amino groups at C-7. These compounds exhibited significant in vitro and in vivo antibacterial potency, highlighting the core structure's potential as a scaffold for developing new antibacterial drugs (Egawa et al., 1984).

Cytotoxic Activity

Investigations into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have extended to evaluate their cytotoxic activities. These studies found that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy research (Deady et al., 2005).

Electrochromic Materials

Research on the development of electrochromic materials has utilized derivatives of naphthalene, indicating the compound's relevance in creating smart materials. For example, the synthesis of polyamides bearing naphthalene units has led to materials with significant electrochromic properties, useful in various applications like smart windows and displays (Hsiao & Han, 2017).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it could interact with biological targets such as proteins or DNA. If it’s a catalyst or a reagent in a chemical reaction, its mechanism of action would involve facilitating or participating in the transformation of other molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-8-13-20-23(31)21(25(32)28-17-6-4-3-5-7-17)14-29(24(20)26-16)15-22(30)27-18-9-11-19(33-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCCIQSLUABKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)

![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)

![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)